molecular formula C11H12N2O2 B2440092 2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1216240-08-2

2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No. B2440092
CAS RN: 1216240-08-2
M. Wt: 204.229
InChI Key: ONTFNUNMDQGXDI-UHFFFAOYSA-N
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Description

“2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C11H12N2O2 . It’s recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Further exploration of substituents at C2 and C6 positions identified a compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, which showed significantly improved potency .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an imidazo[1,2-a]pyridine core, which is a fused bicyclic 5–6 heterocycle . This moiety is also useful in material science because of its structural character .

Scientific Research Applications

Synthesis and Pharmacological Activity

  • Synthesis Techniques : The imidazo[1,2-a]pyridine system has been explored for synthesizing various heterocyclic compounds. Techniques involve reactions like cyclization of aminopyridines with chloro ketones and conversions to primary amines, leading to the formation of imidazo[1,2-a]pyridines with potential pharmacological applications (Starrett et al., 1989).

Biological and Medicinal Applications

  • Anti-inflammatory Properties : Several studies have focused on the anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives. These compounds have shown significant anti-inflammatory, analgesic, and antipyretic activities, with some also evaluated for their ulcerogenic potential (Abignente et al., 1982), (Abignente et al., 1983).
  • Potential Anti-cancer and Anti-TB Agents : Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives in the development of anti-cancer and anti-tuberculosis (TB) drugs. These compounds have shown moderate to significant activity against various cancer panels and TB strains (Sanghavi et al., 2022).

Chemical Reactivity and Derivative Formation

  • Derivative Synthesis : The imidazo[1,2-a]pyridine system serves as a key component for synthesizing various derivatives, such as imidazobenzothiazole and imidazothiazole, which have shown promising pharmacological activities. This involves complex chemical reactions and synthesis processes for creating novel compounds (Abignente et al., 1983).

Future Directions

Imidazo[1,2-a]pyridine derivatives, including “2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid”, have a wide range of applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold and have shown significant activity against various diseases . Therefore, the future directions for this compound could involve further exploration of its potential applications in drug discovery and development .

properties

IUPAC Name

2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-8-9(11(14)15)13-6-4-5-7(2)10(13)12-8/h4-6H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTFNUNMDQGXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C=CC=C(C2=N1)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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